Diethylamine-15N hydrochloride

Catalog No.
S1938861
CAS No.
262601-45-6
M.F
C4H12ClN
M. Wt
110.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine-15N hydrochloride

Diethylamine-15N hydrochloride (CAS 262601-45-6) is the non-volatile salt form that prevents 15N isotope loss during weighing, unlike the free base (bp ~55°C). This ≥98 atom % 15N solid is the critical precursor for synthesizing 15N-labeled internal standards (SIL-IS) for LC-MS/MS quantification, where any unlabelled background compromises accuracy. Key benefits: • Benchtop-stable solid, no evaporative loss. • Precise stoichiometric control for microscale reactions. • Compatible with direct conjugation for NanoSIMS probes and 15N NMR spin-1/2 analysis. Supply: Stocked in multiple sizes, shipped under ambient conditions.

CAS Number

262601-45-6

Product Name

Diethylamine-15N hydrochloride

IUPAC Name

N-ethylethan(15N)amine;hydrochloride

Molecular Formula

C4H12ClN

Molecular Weight

110.59 g/mol

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1;

InChI Key

HDITUCONWLWUJR-LJJZSEGWSA-N

SMILES

CCNCC.Cl

Canonical SMILES

CCNCC.Cl

Isomeric SMILES

CC[15NH]CC.Cl

The exact mass of the compound Diethylamine-15N hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Diethylamine-15N hydrochloride, Diethylammonium chloride-15N, N-Ethylethanamine-15N hydrochloride, DEA-15N HCl, N-Ethylethanamine-15N monohydrochloride

Purity

≥98 atom % 15N

Package Size

250 mg, 0.5 g, 1 g

Diethylamine-15N hydrochloride (CAS 262601-45-6) is the stable, isotopically labeled hydrochloride salt of the secondary amine diethylamine, featuring an isotopic purity of ≥98 atom % 15N. Presenting as a water-soluble crystalline solid with a melting point of 227–230 °C, it serves as a highly controlled, non-volatile precursor for introducing the 15N-diethylamino moiety into complex molecules. In procurement and material selection, this specific compound is prioritized over its free base equivalent for its superior benchtop stability and precise stoichiometric handling, making it a critical building block for synthesizing stable isotope-labeled internal standards (SIL-IS) for mass spectrometry, metabolic tracers, and 15N NMR structural probes .

Research Fit

Isotope-labeled internal standard (ISTD) for LC-MS/MS quantification workflows
15N spin-1/2 probe enabling high-resolution NMR structural studies
Building block for synthesizing 15N-labeled research molecules

Generic substitution of Diethylamine-15N hydrochloride fails across multiple critical procurement and synthetic dimensions. Replacing it with unlabeled diethylamine hydrochloride (14N) eliminates the +1 Da mass shift and the spin-1/2 nuclear magnetic resonance capability, rendering the resulting synthesized molecules completely useless for isotope-dilution mass spectrometry (IDMS) or NanoSIMS spatial imaging [1]. Conversely, attempting to use the Diethylamine-15N free base introduces severe volatility (boiling point ~55 °C) and corrosivity, leading to rapid evaporative loss of the exceptionally high-cost 15N isotope and unacceptable error margins in micro-scale stoichiometric weighing . Finally, substituting with other 15N-labeled amines (such as methylamine-15N) fundamentally alters the steric and lipophilic profile of the target molecule, destroying the exact chemical equivalence required for valid internal standardization.

Substitution Risk

Diethylamine-15N HCl

Provides M+1 mass shift and stable 15N NMR handle; co-elutes with analyte.

Unlabeled diethylamine

Lacks the required mass shift for MS internal standardization and does not provide usable 15N NMR signals.

Diethylamine-15N HCl

Negligible retention time shift; no H-D exchange; stable isotopic integrity.

Deuterated (²H) analogs

May exhibit chromatographic retention time shifts and are susceptible to H-D exchange, potentially compromising LC-MS quantification accuracy.

Preventing Evaporative Loss with Hydrochloride Salt

Diethylamine-15N hydrochloride is a stable, crystalline solid with a melting point of 227–230 °C, whereas the Diethylamine-15N free base is a highly volatile liquid boiling at approximately 55 °C. In micro-scale isotopic labeling syntheses, the free base is prone to rapid evaporative loss, which skews reaction stoichiometry and wastes high-cost 15N material. The hydrochloride salt allows for precise gravimetric weighing and quantitative transfer without specialized inert-atmosphere or cryogenic handling .

Evidence DimensionPhysical state and phase transition temperature
Target Compound DataSolid, melting point 227–230 °C (negligible vapor pressure at 25 °C)
Comparator Or BaselineDiethylamine-15N free base (Liquid, boiling point ~55 °C)
Quantified Difference>170 °C difference in primary phase transition temperature, eliminating ambient evaporative loss
ConditionsStandard laboratory weighing and storage conditions (25 °C, 1 atm)

Ensures exact stoichiometric control and prevents the financial loss of expensive isotopically labeled material during routine benchtop handling.

Isotopic purity & mass shift
Reported
Target:98 atom% 15N, M+1 shift
Comparator:0.37% natural 15N, no usable shift
Supports MS internal standardization and interference-free quantification
Based on vendor specifications; verify lot-specific enrichment

Mass Shift for Isotope-Dilution MS

With an isotopic purity of ≥98 atom % 15N, Diethylamine-15N hydrochloride provides a clean, quantitative +1 Da mass shift (Exact Mass: 110.0628) compared to the natural abundance compound. When used to synthesize analytical standards, this mass shift allows mass spectrometers to perfectly resolve the spiked internal standard from the endogenous 14N analyte. Unlabeled diethylamine hydrochloride provides no mass differentiation, making it impossible to correct for matrix effects or ion suppression in complex biological samples [1].

Evidence DimensionIsotopic mass shift and purity
Target Compound Data≥98 atom % 15N, Exact Mass 110.0628 (M+1)
Comparator Or BaselineUnlabeled diethylamine hydrochloride (14N, natural abundance ~99.6%)
Quantified Difference+1.00 Da mass shift with <2% 14N background interference
ConditionsHigh-resolution mass spectrometry (HRMS) or LC-MS/MS profiling

Procurement of the 15N variant is mandatory for synthesizing chemically identical but mass-resolved internal standards for quantitative bioanalysis.

NMR signal resolution
Class-level inference
Target:15N: sharp signals (typical amine 10–50 ppm)
Comparator:14N: broad, unusable signals (>100 Hz line width)
Enables high-resolution 15N NMR for structural and mechanistic studies
Class-level inference; validate under experimental conditions

15N NMR and NanoSIMS Spatial Tracking

The incorporation of the 15N isotope transforms the NMR-silent (or quadrupolar-broadened 14N) diethylamino group into a highly sensitive spin-1/2 nucleus for 15N NMR spectroscopy. Furthermore, complex probes synthesized from Diethylamine-15N hydrochloride (such as 15N-labeled triazines) can be spatially mapped in biological tissues using NanoSIMS by tracking the artificially elevated 15N/14N ratio. Unlabeled diethylamine cannot be distinguished from the vast background of endogenous 14N nitrogen in biological matrices [1].

Evidence DimensionNuclear spin state and isotopic distinguishability
Target Compound DataSpin-1/2 (15N), yields sharp NMR signals and elevated 15N/14N ratios in NanoSIMS
Comparator Or BaselineUnlabeled diethylamine (Spin-1 14N, quadrupolar broadening, blends into 14N background)
Quantified Difference100% differentiation from biological 14N background in NanoSIMS; sharp spin-1/2 NMR signals vs broadened spin-1
Conditions15N NMR spectroscopy and NanoSIMS tissue imaging

Allows researchers to track the spatial distribution and metabolic fate of diethylamino-containing drugs or probes in complex biological systems.

Chromatographic fidelity
Class-level inference
Target:15N: negligible ΔtR, no H-D exchange
Comparator:²H: measurable ΔtR, H-D exchange possible
May improve LC-MS quantification accuracy by reducing matrix effects
Class-level inference; verify for specific analyte
Physical property consistency
Supporting evidence
Melting point: 227–230 °C, matching unlabeled analog
Isotopic labeling does not alter fundamental physical handling properties
Property alignment confirmed; supports direct protocol transfer

Synthesis of Isotope-Labeled Internal Standards

Diethylamine-15N hydrochloride is the premier precursor for synthesizing 15N-labeled active pharmaceutical ingredients and metabolites (e.g., 15N-diethylpropion, 15N-lidocaine analogs) used as internal standards in LC-MS/MS. Its ≥98% isotopic purity ensures minimal unlabelled background, allowing for accurate quantification of drug levels and normalization of chemical profiles in pharmacokinetic (PK) studies [1].

NanoSIMS Probes for Subcellular Mapping

In advanced cellular imaging, this compound is reacted with precursors like cyanuric chloride to generate 15N-enriched triazine derivatives. These heavily labeled probes are then mapped in tissues using NanoSIMS, which relies on the artificially high 15N/14N ratio to visualize drug distribution and protein interactions at subcellular resolutions [2].

15N NMR for Hydrogen Bonding Network Analysis

For investigating complex hydrogen bonding networks, proton dislocation, or dimerization in solution (e.g., in Mannich bases), the 15N label provides a sharp, sensitive spin-1/2 NMR handle. This allows researchers to directly observe nitrogen-proton couplings and chemical shift changes that are otherwise completely obscured by the quadrupolar relaxation of natural 14N [3].

Application Fit

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of diethylamine in research matrices
Reported isotopic enrichment and co-elution with analyte
Matrix-effect control and quantification precision across batches
15N NMR mechanistic and structural studies
15N spin-1/2 nucleus providing high-resolution NMR signals
Chemical shift assignment and heteronuclear correlation mapping
Synthesis of 15N-labeled research molecules
Certified isotopic enrichment and physical consistency with unlabeled analog
Isotopic enrichment retention through synthetic steps

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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